molecular formula C10H12N2O3 B14811865 (3-Cyclopropoxy-2-nitrophenyl)methanamine

(3-Cyclopropoxy-2-nitrophenyl)methanamine

Cat. No.: B14811865
M. Wt: 208.21 g/mol
InChI Key: PCZAQDROQHZBKY-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-2-nitrophenyl)methanamine is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a cyclopropoxy group attached to a nitrophenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxy-2-nitrophenyl)methanamine typically involves the nitration of a cyclopropoxy-substituted benzene derivative, followed by the introduction of the methanamine group. One common method involves the following steps:

    Nitration: The starting material, 3-cyclopropoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-cyclopropoxy-2-nitrobenzene.

    Amination: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid. This yields this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropoxy-2-nitrophenyl)methanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Reduction: (3-Cyclopropoxy-2-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (3-Cyclopropoxy-2-nitrosophenyl)methanamine or this compound.

Scientific Research Applications

(3-Cyclopropoxy-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

    (3-Cyclopropoxy-2-fluorophenyl)methanamine: Similar structure but with a fluorine atom instead of a nitro group.

    (3-Cyclopropoxy-5-nitrophenyl)methanamine: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness: (3-Cyclopropoxy-2-nitrophenyl)methanamine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological interactions

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(3-cyclopropyloxy-2-nitrophenyl)methanamine

InChI

InChI=1S/C10H12N2O3/c11-6-7-2-1-3-9(10(7)12(13)14)15-8-4-5-8/h1-3,8H,4-6,11H2

InChI Key

PCZAQDROQHZBKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2[N+](=O)[O-])CN

Origin of Product

United States

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